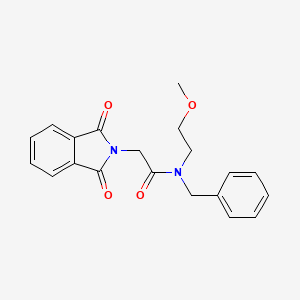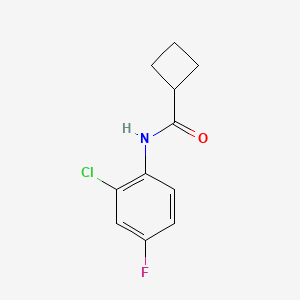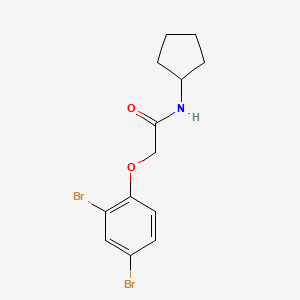
1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase enzyme known as MAP4K4. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and metabolic disorders. In
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising applications is in the treatment of cancer. MAP4K4 has been shown to play a critical role in cancer cell proliferation and survival, making it an attractive target for cancer therapy. In preclinical studies, this compound has demonstrated potent anti-tumor activity in a variety of cancer models, including pancreatic cancer, breast cancer, and lung cancer.
In addition to cancer, this compound has also been studied for its potential applications in inflammation and metabolic disorders. MAP4K4 has been implicated in the regulation of inflammatory responses, and this compound has been shown to have anti-inflammatory effects in preclinical models. Furthermore, MAP4K4 has been linked to the regulation of glucose and lipid metabolism, making this compound a potential candidate for the treatment of metabolic disorders such as type 2 diabetes.
Mecanismo De Acción
1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide is a selective inhibitor of MAP4K4, a protein kinase that plays a critical role in several signaling pathways involved in cell proliferation, survival, and inflammation. By inhibiting MAP4K4, this compound blocks the downstream activation of several signaling pathways, including JNK and NF-κB, which are involved in cancer cell proliferation and survival. Furthermore, this compound has been shown to block the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition, this compound has been shown to have anti-inflammatory effects in preclinical models of inflammation. Furthermore, this compound has been shown to improve glucose and lipid metabolism in preclinical models of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide is its high potency and selectivity for MAP4K4, which makes it an ideal candidate for further research. Furthermore, this compound has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life, which make it suitable for in vivo studies. However, one limitation of this compound is its relatively low solubility, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide. One potential direction is the development of combination therapies, where this compound is used in combination with other drugs to enhance its therapeutic efficacy. Another potential direction is the exploration of this compound in other disease settings, such as autoimmune disorders and neurodegenerative diseases. Furthermore, the development of more potent and selective MAP4K4 inhibitors may provide new opportunities for the treatment of cancer, inflammation, and metabolic disorders.
Métodos De Síntesis
1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide is synthesized through a multi-step process that involves several chemical reactions. The starting material for the synthesis is 4-fluoroacetophenone, which is then converted into 4-fluorobenzyl alcohol. The alcohol is then reacted with 2-phenoxyethylamine to form the corresponding amine. This amine is then reacted with 3,5-dimethylpyrazole-4-carboxylic acid to form the final compound, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it an ideal candidate for further research.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3,5-dimethyl-N-(2-phenoxyethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-14-19(15(2)24(23-14)17-10-8-16(21)9-11-17)20(25)22-12-13-26-18-6-4-3-5-7-18/h3-11H,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWAUSDOSOFOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)
![2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B7477336.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477357.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B7477358.png)

![4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)
![N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)

![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)

